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Compound of Interest

Compound Name: PPA-250

Cat. No.: B540045 Get Quote

CG200745, also known as Ivaltinostat, is a pan-HDAC inhibitor. In the context of "PPA-250,"

this likely refers to a specific formulation and dosage of 250 mg/m² of a CG200745 preparation

used in clinical trials for advanced solid malignancies, including pancreatic cancer.

Data Presentation: Comparison with Standard-of-
Care
The following table summarizes the clinical trial outcomes for standard first-line treatments for

advanced pancreatic cancer, providing a benchmark against which future trial data for

CG200745 can be compared.
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Treatment Regimen
Median Overall
Survival (OS)

Median
Progression-Free
Survival (PFS)

Key Clinical Trial

FOLFIRINOX 11.1 months 6.4 months PRODIGE[1]

Gemcitabine + nab-

paclitaxel
8.5 months 5.5 months MPACT[1]

Gemcitabine +

erlotinib
6.2 months Not Reported NCIC CTG PA.3[1]

Gemcitabine

Monotherapy
6.8 months 3.3 months PRODIGE[1]

CG200745 (Phase I)

Stable disease in

57.1% of patients (at

least 6 weeks)

Not Applicable
First-in-human

study[2]

Note: The CG200745 data is from a Phase I trial in various solid tumors and is not a direct

comparison with the Phase III trials of the other regimens in pancreatic cancer.

Experimental Protocols
Preclinical In Vitro Study of CG200745 in Pancreatic Cancer Cells[3]

Cell Lines: Three human pancreatic cancer cell lines were used.

Treatment: Cells were treated with varying concentrations of CG200745. Combination

treatments with gemcitabine and erlotinib were also performed.

Assays:

Cell Viability: Assessed to determine the anti-proliferative effects.

Apoptosis Analysis: Expression of apoptotic proteins such as PARP and caspase-3 was

measured.
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Histone Acetylation: Levels of acetylated histone H3 were quantified to confirm HDAC

inhibition.

Key Findings: CG200745 induced the expression of apoptotic proteins and increased

acetylated histone H3 levels. When combined with gemcitabine/erlotinib, it showed

significant growth inhibition and synergistic antitumor effects.[3]

Preclinical In Vivo Xenograft Model[3]

Animal Model: A mouse xenograft model of pancreatic cancer was used.

Treatment: Mice were treated with CG200745 in combination with gemcitabine and erlotinib.

Outcome Measures: Tumor size was measured to evaluate the in vivo anti-tumor efficacy.

Key Findings: The combination of gemcitabine/erlotinib and CG200745 reduced tumor size

by up to 50%.[3]

First-in-Human Phase I Clinical Trial of CG200745[2]

Patient Population: 28 patients with refractory solid malignancies.

Dosage: Dose escalation from 1.8 to 250 mg/m².

Administration: Intravenous administration weekly for 3 weeks, followed by a 1-week break.

Pharmacodynamics: Acetylated histone H4 in peripheral blood mononuclear cells (PBMCs)

and tumor tissue was measured.

Key Findings: The maximum tolerated dose (MTD) was not reached, but further dose

escalation was not pursued as the pharmacodynamic effect plateaued at doses above 51

mg/m². A dose of 250 mg/m² was recommended for future Phase II trials.[2]
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Signaling Pathway of HDAC Inhibition by CG200745
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Mechanism of Action of PPA250 on the iNOS Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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